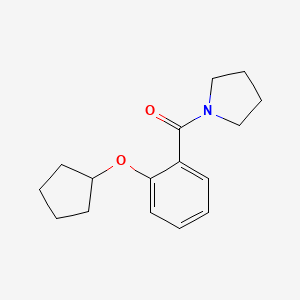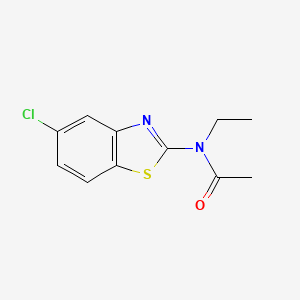![molecular formula C7H19IN4 B7629531 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide, also known as DMABN hydroiodide, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer, and cardiovascular disease. In
科学研究应用
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been studied for its potential use in various areas of scientific research. In neuroscience, it has been shown to enhance the release of neurotransmitters, including dopamine and norepinephrine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
In cancer research, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been shown to inhibit the growth of cancer cells. It does this by interfering with the cell cycle and inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer treatments.
In cardiovascular research, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been shown to have vasodilatory effects. This means that it can widen blood vessels, which can help to lower blood pressure. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.
作用机制
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide works by binding to and activating a specific type of receptor in the body known as the imidazoline receptor. This receptor is involved in a variety of physiological processes, including the regulation of blood pressure, insulin secretion, and neurotransmitter release. By activating this receptor, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide can modulate these processes and produce its various effects.
Biochemical and Physiological Effects:
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has a number of biochemical and physiological effects. In addition to the effects mentioned above, it has been shown to increase glucose uptake in muscle cells, which may be beneficial in the treatment of diabetes. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
实验室实验的优点和局限性
One advantage of 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide for lab experiments is its high purity and stability. This makes it easy to use in experiments and ensures consistent results. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
未来方向
There are many potential future directions for research on 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use in the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide and its effects on various physiological processes.
合成方法
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbutadiene with guanidine. The resulting product is then reacted with hydroiodic acid to form 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide. This synthesis method has been optimized to produce high yields of pure 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide.
属性
IUPAC Name |
2-[4-(dimethylamino)butan-2-yl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4.HI/c1-6(10-7(8)9)4-5-11(2)3;/h6H,4-5H2,1-3H3,(H4,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJURALOOOFHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)N=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)

![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)
![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)
![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)


![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7629556.png)